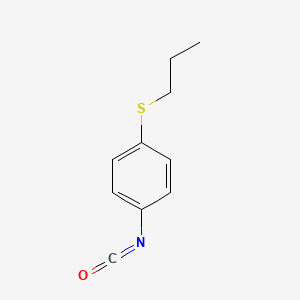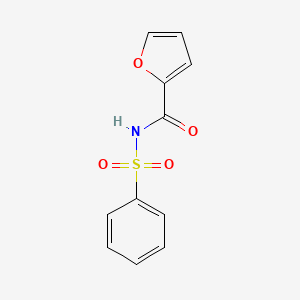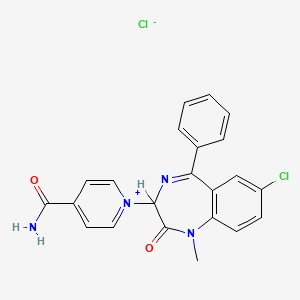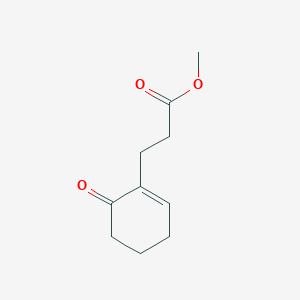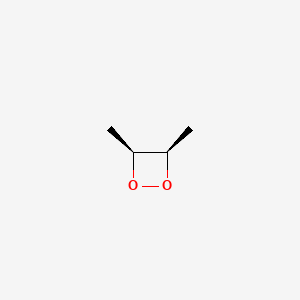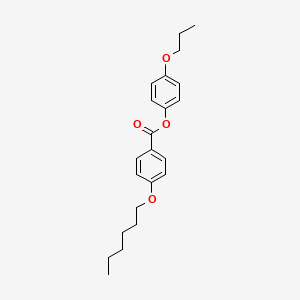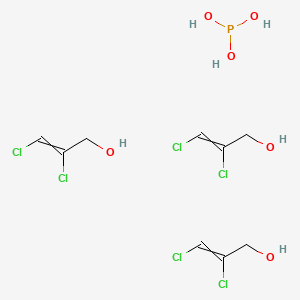
2,3-Dichloroprop-2-en-1-ol;phosphorous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is a chemical compound that combines the properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloroprop-2-en-1-ol typically involves the chlorination of allyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the reaction is typically conducted at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of 2,3-dichloroprop-2-en-1-ol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The process involves the continuous addition of allyl alcohol and the chlorinating agent, with the reaction mixture being continuously stirred and maintained at the desired temperature.
化学反应分析
Types of Reactions
2,3-Dichloroprop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2,3-dichloroprop-2-enal or 2,3-dichloroprop-2-enoic acid.
Reduction: Formation of 2-chloroprop-2-en-1-ol or prop-2-en-1-ol.
Substitution: Formation of compounds like 2,3-dihydroxyprop-2-en-1-ol or 2,3-diaminoprop-2-en-1-ol.
科学研究应用
2,3-Dichloroprop-2-en-1-ol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-dichloroprop-2-en-1-ol;phosphorous acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved in its mechanism of action include the disruption of normal cellular processes and the induction of oxidative stress.
相似化合物的比较
Similar Compounds
2,3-Dichloroprop-2-en-1-ol: Shares similar chemical properties but lacks the phosphorous acid component.
Phosphorous Acid: Known for its reducing properties and use in various chemical reactions.
Uniqueness
2,3-Dichloroprop-2-en-1-ol;phosphorous acid is unique due to its combined properties of both 2,3-dichloroprop-2-en-1-ol and phosphorous acid
属性
CAS 编号 |
51494-21-4 |
|---|---|
分子式 |
C9H15Cl6O6P |
分子量 |
462.9 g/mol |
IUPAC 名称 |
2,3-dichloroprop-2-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C3H4Cl2O.H3O3P/c3*4-1-3(5)2-6;1-4(2)3/h3*1,6H,2H2;1-3H |
InChI 键 |
LPWWIIMUOLAHGE-UHFFFAOYSA-N |
规范 SMILES |
C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.C(C(=CCl)Cl)O.OP(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


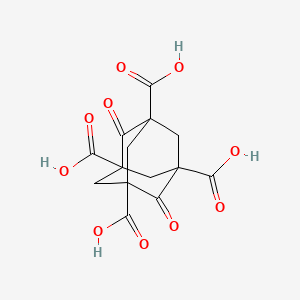
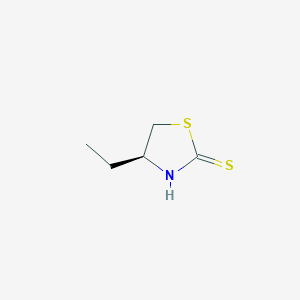
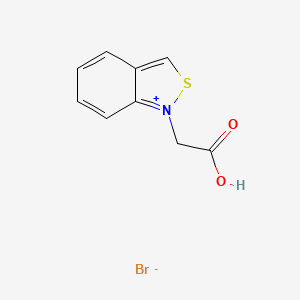
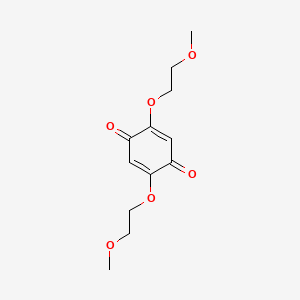
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)

